Benzo(a)pyrenyl-6-sulfate
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Overview
Description
Benzo(a)pyrenyl-6-sulfate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled meats . This compound is a sulfate conjugate of benzo(a)pyrene, which can be formed through metabolic processes in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrenyl-6-sulfate typically involves the sulfonation of benzo(a)pyrene. This can be achieved by reacting benzo(a)pyrene with sulfuric acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective formation of the sulfate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The product is then purified through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrenyl-6-sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benzo(a)pyrene derivatives.
Scientific Research Applications
Benzo(a)pyrenyl-6-sulfate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its role in metabolic pathways and its interactions with biological macromolecules.
Medicine: Studied for its potential effects on human health, particularly its carcinogenic and mutagenic properties.
Industry: Utilized in environmental monitoring and assessment of PAH contamination in various matrices
Mechanism of Action
The mechanism of action of benzo(a)pyrenyl-6-sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and proteins. This binding can lead to mutations and disruptions in cellular processes, contributing to its carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism .
Comparison with Similar Compounds
Benzo(a)pyrenyl-6-sulfate can be compared with other sulfate conjugates of PAHs, such as:
Benzo(e)pyrenyl sulfate: Similar in structure but with different metabolic and toxicological properties.
Chrysene sulfate: Another PAH sulfate conjugate with distinct chemical behavior and biological effects .
Conclusion
This compound is a significant compound in the study of PAHs due to its unique chemical properties and biological effects. Its synthesis, reactions, and applications provide valuable insights into the behavior of PAH derivatives in various fields of research.
Properties
CAS No. |
64811-02-5 |
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Molecular Formula |
C20H12O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzo[b]pyren-6-yl hydrogen sulfate |
InChI |
InChI=1S/C20H12O4S/c21-25(22,23)24-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H,(H,21,22,23) |
InChI Key |
VEJQBCHNVXFPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3 |
Related CAS |
33953-73-0 (Parent) |
Origin of Product |
United States |
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